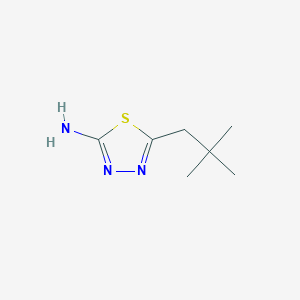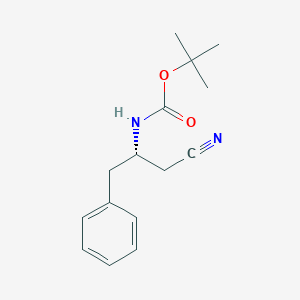
(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate
Vue d'ensemble
Description
“(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate” is a specialty chemical . It is not intended for human or veterinary use and is typically used for research.
Molecular Structure Analysis
The molecular formula of “(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate” is C15H20N2O2. Its molecular weight is 260.33 g/mol.Chemical Reactions Analysis
The specific chemical reactions involving “(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate” are not provided in the search results. Detailed information about its reactivity can typically be found in chemical databases or scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate” are not detailed in the search results. Such information can often be found in Material Safety Data Sheets (MSDS) or other chemical databases.Applications De Recherche Scientifique
Environmental Occurrence and Fate of SPAs
Synthetic Phenolic Antioxidants (SPAs), which share structural similarities with the compound , have been extensively studied for their environmental occurrence, fate, and human exposure. These compounds are prevalent in various environmental matrices and are associated with toxicity concerns, including hepatic toxicity and potential carcinogenic effects. Future research directions emphasize the need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Carbamate Pesticides and Environmental Impact
The environmental impact and degradation mechanisms of N-phenyl carbamate pesticides, like Chlorpropham, provide insights into the behavior of carbamate compounds in the environment. These studies highlight the environmental persistence and toxicity concerns associated with carbamate pesticides, suggesting the significance of understanding the degradation pathways and environmental fate of similar compounds (Smith & Bucher, 2012).
Biodegradation of Ethers
Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater sheds light on the microbial degradation pathways of ether compounds, which could be relevant for studying the environmental fate of related carbamate ethers. These insights into aerobic and anaerobic biodegradation pathways could inform environmental management practices for compounds with similar structures (Thornton et al., 2020).
Non-Chromatographic Bioseparation Technologies
The development and application of non-chromatographic bioseparation technologies, such as three-phase partitioning (TPP), are relevant for the purification of bioactive molecules. This technology offers a scalable and efficient method for separating and purifying compounds, which could be applicable to the synthesis and purification of “(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate” and its derivatives for research and industrial applications (Yan et al., 2018).
Bio-Based Polymers from Renewable Monomers
The controlled/living polymerization of renewable vinyl monomers into bio-based polymers highlights the potential for creating high-performance, sustainable materials from naturally occurring or derived monomers. This research area could inform the development of novel materials using “(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate” as a building block for bio-based polymers with specific applications in medicine, technology, and sustainable materials (Satoh, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-cyano-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-13(9-10-16)11-12-7-5-4-6-8-12/h4-8,13H,9,11H2,1-3H3,(H,17,18)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJMQXQXIQDKCZ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#N)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC#N)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370523 | |
| Record name | tert-Butyl [(2S)-1-cyano-3-phenylpropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate | |
CAS RN |
172695-25-9 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(cyanomethyl)-2-phenylethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172695-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(2S)-1-cyano-3-phenylpropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



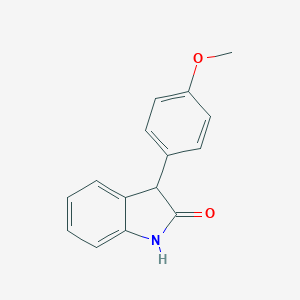
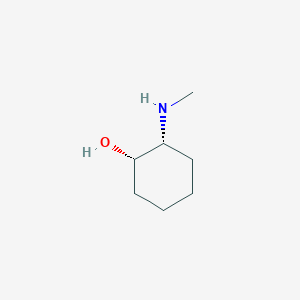
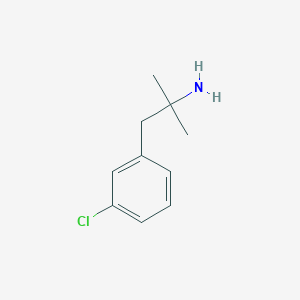
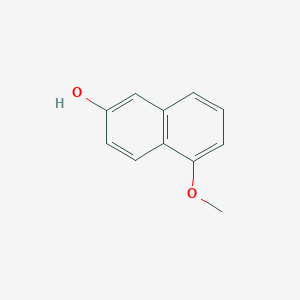
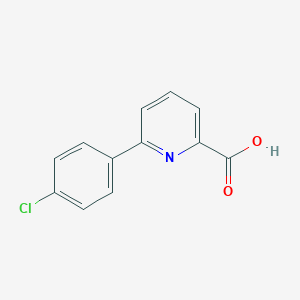
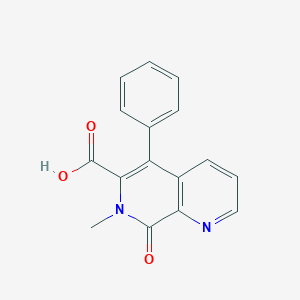
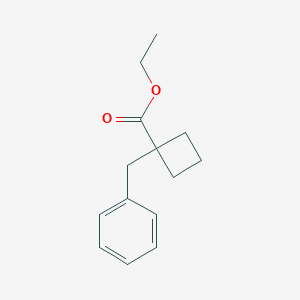
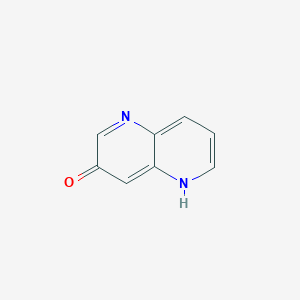
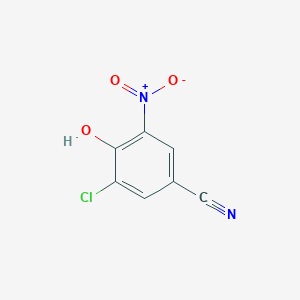
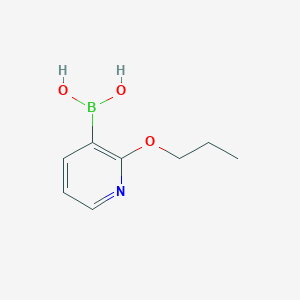
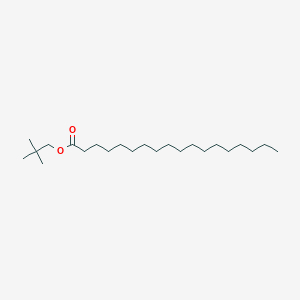
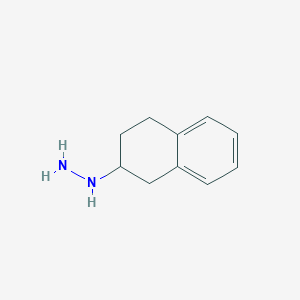
![N,N'-bis[(dimethylamino)methylene]thiourea](/img/structure/B169161.png)
